
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a trifluoroethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the Trifluoroethoxy Methyl Group: The trifluoroethoxy methyl group can be attached through a nucleophilic substitution reaction, where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput reactors: To increase the yield and efficiency of the reactions.
Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products may include azides, nitriles, or thiols.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkanes or alcohols.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoroethoxy methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((2,2,2-difluoroethoxy)methyl)cyclopropane: Similar structure but with a difluoroethoxy methyl group instead of a trifluoroethoxy methyl group.
Uniqueness
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is unique due to the presence of both the bromomethyl and trifluoroethoxy methyl groups. These functional groups impart distinct chemical reactivity and physical properties, making the compound valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H10BrF3O |
|---|---|
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10BrF3O/c8-3-6(1-2-6)4-12-5-7(9,10)11/h1-5H2 |
Clé InChI |
OLBDSFYPAVOIMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COCC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


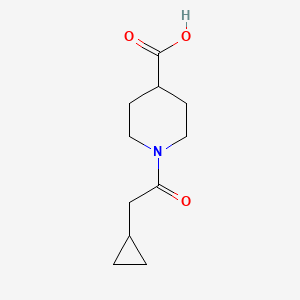
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)

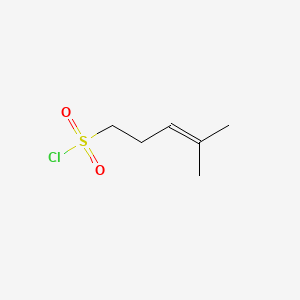
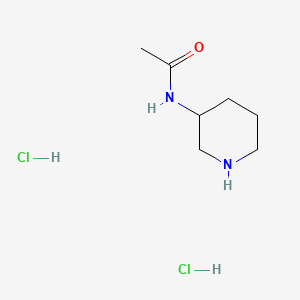
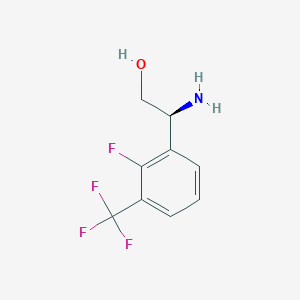

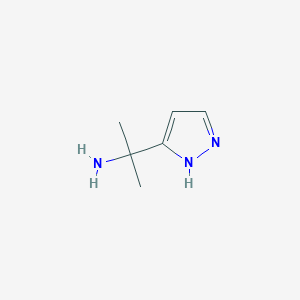

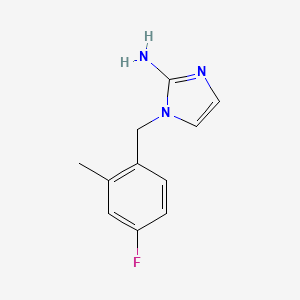
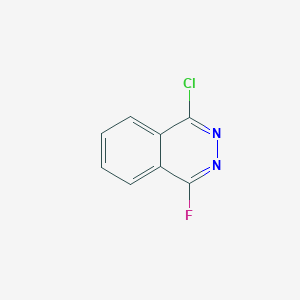
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
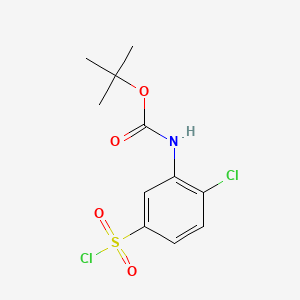
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
